molecular formula C9H11Cl2N B1595538 N-Ethyl-2,4-dichlorobenzylamine CAS No. 90390-15-1

N-Ethyl-2,4-dichlorobenzylamine

Cat. No.: B1595538
CAS No.: 90390-15-1
M. Wt: 204.09 g/mol
InChI Key: MAJQQCVMLVPMIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-2,4-dichlorobenzylamine is a synthetic organic compound belonging to the class of aromatic amines. It is characterized by its colorless to pale yellow liquid form and pungent odor. The compound is soluble in both water and organic solvents. Its molecular formula is C9H11Cl2N, and it has a molecular weight of 204.1 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethyl-2,4-dichlorobenzylamine can be synthesized through various synthetic routes. One common method involves the alkylation of 2,4-dichlorobenzylamine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2,4-dichlorobenzylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding this compound oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield this compound derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles like hydroxylamine, ammonia; reactions often carried out in polar solvents.

Major Products Formed

The major products formed from these reactions include this compound oxides, reduced derivatives, and substituted benzylamine compounds .

Scientific Research Applications

N-Ethyl-2,4-dichlorobenzylamine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Employed in studies involving enzyme inhibition and receptor binding assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of N-Ethyl-2,4-dichlorobenzylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzylamine: Lacks the ethyl group, resulting in different chemical properties and reactivity.

    N-Methyl-2,4-dichlorobenzylamine: Contains a methyl group instead of an ethyl group, leading to variations in biological activity and applications.

Uniqueness

N-Ethyl-2,4-dichlorobenzylamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the ethyl group enhances its solubility and interaction with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N/c1-2-12-6-7-3-4-8(10)5-9(7)11/h3-5,12H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJQQCVMLVPMIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90238138
Record name Benzenemethanamine, 2,4-dichloro-N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90390-15-1
Record name 2,4-Dichloro-N-ethylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90390-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, 2,4-dichloro-N-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, 2,4-dichloro-N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Ethyl-2,4-dichlorobenzylamine
Reactant of Route 2
Reactant of Route 2
N-Ethyl-2,4-dichlorobenzylamine
Reactant of Route 3
Reactant of Route 3
N-Ethyl-2,4-dichlorobenzylamine
Reactant of Route 4
Reactant of Route 4
N-Ethyl-2,4-dichlorobenzylamine
Reactant of Route 5
Reactant of Route 5
N-Ethyl-2,4-dichlorobenzylamine
Reactant of Route 6
Reactant of Route 6
N-Ethyl-2,4-dichlorobenzylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.